(3S)-N-methylpiperidine-3-sulfonamide hydrochloride

Catalog No.
S14014176
CAS No.
M.F
C6H15ClN2O2S
M. Wt
214.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-N-methylpiperidine-3-sulfonamide hydrochlorid...

Product Name

(3S)-N-methylpiperidine-3-sulfonamide hydrochloride

IUPAC Name

(3S)-N-methylpiperidine-3-sulfonamide;hydrochloride

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

InChI

InChI=1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-3-2-4-8-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1

InChI Key

GVHBPNWPVCGZGH-RGMNGODLSA-N

Canonical SMILES

CNS(=O)(=O)C1CCCNC1.Cl

Isomeric SMILES

CNS(=O)(=O)[C@H]1CCCNC1.Cl

(3S)-N-methylpiperidine-3-sulfonamide hydrochloride is a chemical compound characterized by its piperidine ring structure with a sulfonamide functional group. It is a chiral molecule, meaning it exists in two enantiomeric forms, but the focus here is on the (3S) configuration. This compound is recognized for its potential applications in medicinal chemistry, particularly as a pharmacological agent due to its ability to interact with various biological targets.

Chemical Structure

  • Molecular Formula: C6H14N2O2S·HCl
  • Molecular Weight: 178.26 g/mol
  • IUPAC Name: (3S)-N-methylpiperidine-3-sulfonamide hydrochloride
  • Canonical SMILES: CNS(=O)(=O)C1CCCNC1

Due to its functional groups:

  • Oxidation: This compound can be oxidized to form sulfonic acids using agents like hydrogen peroxide.
  • Reduction: The sulfonamide group may be reduced to an amine through the action of reducing agents such as lithium aluminum hydride.
  • Substitution: The sulfonamide group can engage in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

The biological activity of (3S)-N-methylpiperidine-3-sulfonamide hydrochloride is primarily attributed to its sulfonamide moiety, which can mimic natural substrates and inhibit the activity of certain enzymes. This inhibition mechanism is particularly relevant in antimicrobial and anticancer applications. The compound has shown promise in modulating enzyme activities by forming hydrogen bonds with active sites, thereby affecting metabolic pathways.

The synthesis of (3S)-N-methylpiperidine-3-sulfonamide hydrochloride typically involves several key steps:

  • Formation of the Piperidine Ring: This can be achieved through hydrogenation of pyridine or cyclization of amino alcohols.
  • Introduction of the Sulfonamide Group: The piperidine derivative is reacted with sulfonyl chlorides in the presence of a base to introduce the sulfonamide functionality.
  • Methylation: Methyl iodide or similar agents are used to methylate the nitrogen atom in the piperidine ring.
  • Formation of Hydrochloride Salt: The final step involves reacting the compound with hydrochloric acid to yield the hydrochloride salt.

(3S)-N-methylpiperidine-3-sulfonamide hydrochloride has a variety of applications, particularly in:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting specific enzymes.
  • Biochemical Studies: Its ability to inhibit enzyme activities makes it useful in studying metabolic pathways and enzyme kinetics.
  • Synthetic Chemistry: The compound can be utilized as an intermediate in synthesizing more complex molecules, including other sulfonamides and pharmaceuticals .

Studies on (3S)-N-methylpiperidine-3-sulfonamide hydrochloride have revealed its interactions with various biological targets, including:

  • Enzymatic Inhibition: It acts as an inhibitor for certain enzymes, which is critical for its pharmacological effects.
  • Binding Affinity: The structural features of this compound enhance its binding affinity to target proteins, making it a valuable tool in drug design and development.

Similar Compounds

Several compounds share structural similarities with (3S)-N-methylpiperidine-3-sulfonamide hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-Methylpiperidine-3-sulfonamideLacks chiral centerLess selective in biological interactions
N-Methylpiperidine-4-sulfonamideSulfonamide group at different positionAffects reactivity and binding properties
N-Methylpiperidine-3-carboxamideContains carboxamide instead of sulfonamideDifferent chemical behavior and reactivity

Uniqueness

The uniqueness of (3S)-N-methylpiperidine-3-sulfonamide hydrochloride lies in its chiral nature and specific functional group positioning. These features contribute to its selective interaction with biological targets, distinguishing it from other similar compounds that may not exhibit such specificity or efficacy .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

214.0542766 g/mol

Monoisotopic Mass

214.0542766 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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